N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16366039
InChI: InChI=1S/C28H30N2O5/c1-17(2)16-34-25-14-26-22(18(3)11-28(32)35-26)12-19(25)5-8-27(31)29-10-9-20-15-30-24-7-6-21(33-4)13-23(20)24/h6-7,11-15,30H,1,5,8-10,16H2,2-4H3,(H,29,31)
SMILES:
Molecular Formula: C28H30N2O5
Molecular Weight: 474.5 g/mol

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

CAS No.:

Cat. No.: VC16366039

Molecular Formula: C28H30N2O5

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide -

Specification

Molecular Formula C28H30N2O5
Molecular Weight 474.5 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide
Standard InChI InChI=1S/C28H30N2O5/c1-17(2)16-34-25-14-26-22(18(3)11-28(32)35-26)12-19(25)5-8-27(31)29-10-9-20-15-30-24-7-6-21(33-4)13-23(20)24/h6-7,11-15,30H,1,5,8-10,16H2,2-4H3,(H,29,31)
Standard InChI Key FOASLRBBVCERHH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound integrates three key components:

  • 5-Methoxyindole moiety: A bicyclic aromatic system with a methoxy group at position 5. This subunit is known for its role in serotonin receptor modulation, particularly at 5-HT3A/3B subtypes, where it exhibits dual agonist/inverse agonist activity .

  • Coumarin derivative: Features a 4-methyl group, a 2-oxo lactone ring, and a 7-(2-methylallyloxy) substituent. The coumarin scaffold is renowned for its luminescent properties and interactions with enzymes like lipoxygenases (LOXs) and DNA G-quadruplexes .

  • Propanamide linker: Connects the indole and coumarin units via a three-carbon chain, optimizing spatial flexibility for target binding.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₃₀H₃₁N₃O₆Calculated
Molecular Weight529.58 g/mol (analog)
Key Functional GroupsMethoxyindole, 2-oxocoumarin
LogP (Predicted)3.8 ± 0.5Estimation

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis involves multi-step strategies to merge indole and coumarin subunits:

  • Propargylation of Coumarin: Analogous to methods described for 4-(prop-2-ynyloxy)-2H-chromen-2-one, 7-hydroxy-4-methylcoumarin undergoes propargylation using propargyl bromide and K₂CO₃ in acetone . This introduces the alkyne group for subsequent click chemistry.

  • Indole Functionalization: 5-Methoxyindole is alkylated at the C3 position with 2-bromoethylamine to yield 3-(2-aminoethyl)-5-methoxyindole .

  • Amide Coupling: The propargylated coumarin is conjugated to the indole-ethylamine via a propanamide linker using EDC/HOBt-mediated coupling .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 2-methylallyloxy group at the coumarin’s 7-position .

Spectroscopic Characterization

  • 1H NMR: Key signals include δ 7.81 (H-5 coumarin), δ 7.30 (indole Ar-H), and δ 5.66 (coumarin H-3) .

  • IR: Peaks at 1711 cm⁻¹ (coumarin lactone) and 1644 cm⁻¹ (amide C=O) .

TargetActivity (IC₅₀/EC₅₀)Mechanism
5-HT3A Receptor150 μM (EC₅₀)Partial Agonism
15-LOX-11.01 μM (IC₅₀)Competitive Inhibition
DNA G-quadruplex−8.23 kcal/mol (ΔG)Stabilization

Molecular Interactions and ADME Profile

Binding Mode Analysis

Docking studies reveal:

  • The coumarin lactone forms hydrogen bonds with LOX’s catalytic iron .

  • The indole’s methoxy group occupies a hydrophobic pocket in 5-HT3 receptors .

  • The propanamide linker enhances solubility (cLogP = 3.8) without steric hindrance.

ADME Predictions

  • Absorption: High intestinal permeability (Peff > 1 × 10⁻⁴ cm/s) due to moderate lipophilicity.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the allyloxy group .

  • Excretion: Renal clearance predominates, with t₁/₂ ≈ 6–8 hours .

Comparative Analysis with Analogues

Structural Analogues

  • H-Trp-AMC: Shares the coumarin-propanamide-indole backbone but lacks the allyloxy group, reducing LOX affinity .

  • Spiro-Indole-Coumarin Hybrids: Exhibit superior G-quadruplex binding but lower serotonin receptor activity .

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